マンギフェリン

概要

説明

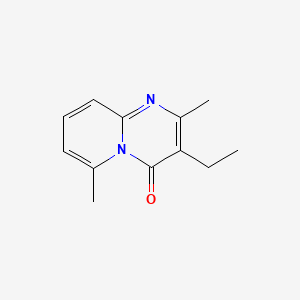

Mangiferin is a naturally occurring polyphenol belonging to the xanthone family. It is primarily derived from the mango tree (Mangifera indica), but can also be found in other plants such as Anemarrhena asphodeloides and Bombax ceiba . Mangiferin is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, antidiabetic, and anticancer activities .

科学的研究の応用

作用機序

マンギフェリンは、複数の分子標的と経路を通じてその効果を発揮します。

抗酸化活性: マンギフェリンはフリーラジカルを消去し、抗酸化酵素の活性を高めます.

抗炎症作用: 核因子κB(NF-κB)の活性化を阻害し、炎症性サイトカインの産生を抑制します.

抗がん特性: 細胞周期タンパク質の発現を調節し、重要なシグナル伝達経路を阻害することにより、がん細胞のアポトーシスを誘導します.

6. 類似の化合物との比較

マンギフェリンは、イソマンギフェリンやホモマンギフェリンなどの他のキサントンと比較されることが多いです . これらの化合物は類似の構造を共有していますが、マンギフェリンは、その高いバイオアベイラビリティと幅広い薬理学的活性のために独特です . 他の類似の化合物には次のものがあります。

イソマンギフェリン: グルコース部分の位置が異なります.

ホモマンギフェリン: 追加のヒドロキシル基が含まれています.

マンギフェリンのユニークな構造と多様な生物学的活性により、さまざまな科学分野におけるさらなる研究開発のための有望な候補となっています。

生化学分析

Biochemical Properties

Mangiferin interacts with a variety of pharmacological targets due to its structure . It has been reported to stimulate the Nrf-2 and ARE interaction, which in turn causes augmentation of antioxidant enzyme NQO1 expression . It also disrupts the signaling of transcription factors, blocks, stabilizes or activates certain enzymes or specific proteins, and can also protect DNA from injury .

Cellular Effects

Mangiferin has been shown to have significant effects on various types of cells and cellular processes. It can arrest the cell cycle, promoting apoptosis of many types of cancer . It also reduces the accumulation of TNF-α and cleaved caspase-3, and upregulates Bcl-2 .

Molecular Mechanism

Mangiferin exerts its effects at the molecular level through a variety of mechanisms. It can disrupt the signaling of transcription factors, block, stabilize or activate certain enzymes or specific proteins, and can also protect DNA from injury . It also triggers G2/M phase cell cycle arrest by downregulation of the cyclin-dependent kinase 1 (CDK1)/cyclin B1 signaling pathway .

Temporal Effects in Laboratory Settings

Mangiferin has been shown to have long-term effects on cellular function in both in vitro and in vivo studies . Its application has been limited due to its poor solubility, absorption, and overall bioavailability .

Dosage Effects in Animal Models

In animal models, the effects of mangiferin vary with different dosages. Regular dosage of 10 mg/kg mangiferin in mouse models for 28 days reduced the fasting glucose levels in plasma .

Metabolic Pathways

Mangiferin is involved in various metabolic pathways. The metabolic processes that Mangiferin undergoes are intricate; starting with its biotransformation, Mangiferin is subjected to a series of reactions: glycosylation, methylation, deglycosylation, glucuronidation, dihydroxylation, and sulfation .

Transport and Distribution

Mangiferin and its derived metabolites must be able to reach different target organs to exert their action. In this process, bile and kidney play a very important role for the distribution of mangiferin metabolites .

準備方法

合成ルートと反応条件: マンギフェリンは、さまざまな化学ルートを通じて合成できます。 一般的な方法の1つは、塩基の存在下で、1,3,6,7-テトラヒドロキシキサントンをアセトブロモグルコースを用いてマンギフェリンに変換することです . この反応には、通常、高い収量と純度を確保するために、制御された温度とpH条件が必要です。

工業生産方法: マンギフェリンの工業生産には、多くの場合、天然源からの抽出が含まれます。 たとえば、マンギフェリンは、超音波条件下で、エタノールを溶媒としてマンゴーの葉から抽出できます . 抽出プロセスには、収量を最大化するために、溶媒濃度、温度、抽出時間などのパラメータを最適化することが含まれます .

化学反応の分析

反応の種類: マンギフェリンは、次のようなさまざまな化学反応を起こします。

酸化: マンギフェリンは酸化されてさまざまな誘導体を形成することができ、これらは生物学的活性を高める可能性があります.

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム.

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム.

置換試薬: ハロゲン、アルキル化剤.

主要な生成物: これらの反応から生成される主要な生成物には、薬理学的プロファイルが変更されたさまざまなマンギフェリン誘導体があります .

4. 科学研究への応用

類似化合物との比較

Mangiferin is often compared with other xanthones such as isomangiferin and homomangiferin . While these compounds share similar structures, mangiferin is unique due to its higher bioavailability and broader range of pharmacological activities . Other similar compounds include:

Isomangiferin: Differing in the position of the glucose moiety.

Homomangiferin: Contains an additional hydroxyl group.

Mangiferin’s unique structure and diverse biological activities make it a promising candidate for further research and development in various scientific fields.

特性

IUPAC Name |

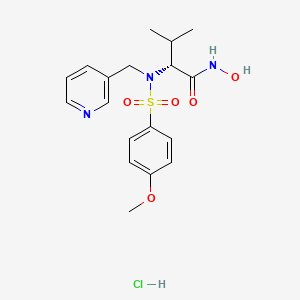

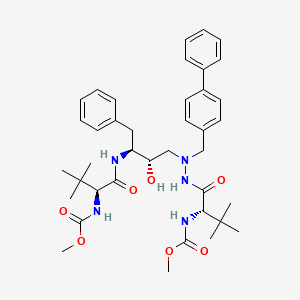

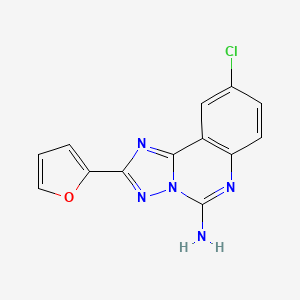

1,3,6,7-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O11/c20-4-11-15(25)17(27)18(28)19(30-11)12-8(23)3-10-13(16(12)26)14(24)5-1-6(21)7(22)2-9(5)29-10/h1-3,11,15,17-23,25-28H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDDIBAIWPIIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4773-96-0 | |

| Record name | NSC248870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

278 - 280 °C | |

| Record name | Mangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B1668545.png)

![benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B1668548.png)